molecular formula C19H28N2O B247359 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine

1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B247359
M. Wt: 300.4 g/mol
InChI Key: OBVGQRLVMQMAII-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as PPCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research. PPCP is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have significant effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves its inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synapse, thereby regulating the concentration of dopamine in the brain. By inhibiting DAT, 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain. This increased dopamine signaling has been shown to have significant effects on the central nervous system, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine are primarily related to its effects on the dopamine system. 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain. This increased dopamine signaling has been shown to have significant effects on the central nervous system, including increased locomotor activity and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent inhibitor of the dopamine transporter (DAT), making it a valuable tool for studying the dopamine system. Additionally, 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have significant effects on the central nervous system, making it a valuable tool for studying the effects of dopamine signaling on behavior. However, there are also limitations to using 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments. 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound and may not accurately reflect the effects of endogenous dopamine signaling. Additionally, the effects of 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine on behavior may be influenced by other factors, such as stress and environmental factors.

Future Directions

There are several future directions for research on 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research could focus on the effects of 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, research could focus on the effects of 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine on behavior in different animal models, such as rodents and primates. Finally, research could focus on the development of more selective inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of dopamine-related disorders, such as Parkinson's disease and addiction.
Conclusion
In conclusion, 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine, or 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have significant effects on the central nervous system. While there are limitations to using 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments, its potential applications in the study of the dopamine system and behavior make it a valuable tool for scientific research.

Synthesis Methods

1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized through a multi-step process. The first step involves the reaction of 3-phenylpropylamine with phosgene to form 3-phenylpropyl isocyanate. This isocyanate is then reacted with piperidine to form 1-(3-phenylpropyl)piperidine-4-carboxylic acid. The final step involves the reaction of this acid with pyrrolidine and thionyl chloride to form 1-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine.

Scientific Research Applications

1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on the central nervous system, particularly on the dopamine system. 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. By inhibiting DAT, 1-(3-Phenylpropyl)-3-(1-pyrrolidinylcarbonyl)piperidine increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.

properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[1-(3-phenylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H28N2O/c22-19(21-14-4-5-15-21)18-11-7-13-20(16-18)12-6-10-17-8-2-1-3-9-17/h1-3,8-9,18H,4-7,10-16H2

InChI Key

OBVGQRLVMQMAII-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3

Origin of Product

United States

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